molecular formula C9H19NO B139439 1-(2-Propyl)-2-piperidinemethanol CAS No. 135938-65-7

1-(2-Propyl)-2-piperidinemethanol

Cat. No. B139439
M. Wt: 157.25 g/mol
InChI Key: MGHBKVAZXQNHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Propyl)-2-piperidinemethanol, also known as A-84543, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of 1-(2-Propyl)-2-piperidinemethanol is not fully understood. However, it has been shown to act on the opioid and dopaminergic systems in the brain. It has been suggested that it may act as a partial agonist at the mu-opioid receptor and as an antagonist at the delta-opioid receptor. Additionally, it has been shown to increase dopamine release in the nucleus accumbens, which may contribute to its anti-addictive effects.

Biochemical And Physiological Effects

1-(2-Propyl)-2-piperidinemethanol has been shown to have several biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, which may be due to its effects on the opioid system. Additionally, it has been shown to reduce inflammation in animal models, which may be due to its effects on the immune system. Furthermore, it has been shown to reduce anxiety in animal models, which may be due to its effects on the GABAergic system.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(2-Propyl)-2-piperidinemethanol in lab experiments is that it has been extensively studied and has shown promising results in animal models. Additionally, it has a relatively simple synthesis method and can be easily purified. However, one limitation is that its mechanism of action is not fully understood, which may make it challenging to design experiments that target specific pathways.

Future Directions

There are several future directions for the study of 1-(2-Propyl)-2-piperidinemethanol. One direction is to investigate its potential as a treatment for addiction in humans. Additionally, further research is needed to understand its mechanism of action and to identify specific pathways that it targets. Furthermore, it may be beneficial to investigate its potential as a treatment for other neurological disorders such as depression and anxiety. Overall, 1-(2-Propyl)-2-piperidinemethanol has shown promising results in animal models and has the potential to be a valuable therapeutic agent in the future.

Scientific Research Applications

1-(2-Propyl)-2-piperidinemethanol has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. Additionally, it has been investigated for its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in rats. Furthermore, it has been studied for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

135938-65-7

Product Name

1-(2-Propyl)-2-piperidinemethanol

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

(1-propan-2-ylpiperidin-2-yl)methanol

InChI

InChI=1S/C9H19NO/c1-8(2)10-6-4-3-5-9(10)7-11/h8-9,11H,3-7H2,1-2H3

InChI Key

MGHBKVAZXQNHPK-UHFFFAOYSA-N

SMILES

CC(C)N1CCCCC1CO

Canonical SMILES

CC(C)N1CCCCC1CO

synonyms

2-Piperidinemethanol,1-(1-methylethyl)-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a closed stainless steel tube were heated pyridine-2-methanol (3.27 g, 30 mmol) and 2-iodopropane (3.59 ml, 36 mmol) at 120° C. for 20 hours. A reaction product was dissolved in a methanol-water (10:1) mixture 23 ml) followed by addition of sodium borohydride (1.14 g, 30 mmol). After stirring at room temperature for 3 hours, a reaction solution was concentrated to dryness. To the residue was added water followed by extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The crude product thus obtained was purified by column chromatography on silica gel (SiO2 : 90 g, CHCl3) to give 0.61 g of a product (yield 13%). The substance was then subjected to catalytic hydrogenation (2.7 kg/cm2, 1 hour) at room temperature in ethanol (20 ml) using platinum oxide (0.07 g) as a catalyst. The catalyst was removed by filtration, and the filtrate was concentrated under reduced pressure to give 0.58 g of the title compound.
Quantity
3.27 g
Type
reactant
Reaction Step One
Quantity
3.59 mL
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
mixture
Quantity
23 mL
Type
solvent
Reaction Step Three
Yield
13%

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